N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study talks about the synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives .Scientific Research Applications
- Research : Researchers have synthesized and characterized N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide. In vitro studies revealed potent antifungal activity against various strains. Additionally, the compound exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains .
- Exploration : Investigating the compound’s cytotoxicity against cancer cell lines (e.g., A549) could provide insights into its potential as an anticancer agent .
- Application : N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide contributes to the pool of heterocyclic structures for drug discovery .
Antimicrobial Activity
Cancer Research
Heterocyclic Drug Design
Structure-Activity Relationship (SAR)
Future Directions
Given the limited information available on “N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The studies on similar compounds suggest potential antimicrobial and antiproliferative activities , which could be interesting directions for future research.
Mechanism of Action
Target of Action
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has been synthesized and investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The mode of action of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with bacterial cells. The compound displays potent antibacterial activity, particularly when used in conjunction with a cell-penetrating peptide known as octaarginine . This complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Result of Action
The result of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It is particularly effective when used in conjunction with the cell-penetrating peptide octaarginine .
properties
IUPAC Name |
4-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-16-13-17(2)23(18(3)14-16)22-15-29-25(26-22)27-24(28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMPHBZHVRRFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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